molecular formula C14H10F2O B7867820 (2,4-Difluorophenyl)(p-tolyl)methanone

(2,4-Difluorophenyl)(p-tolyl)methanone

Cat. No.: B7867820
M. Wt: 232.22 g/mol
InChI Key: GVOOBUUOPODCSK-UHFFFAOYSA-N
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Description

(2,4-Difluorophenyl)(p-tolyl)methanone: is an organic compound characterized by its aromatic structure, featuring a difluorophenyl group and a p-tolyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Difluorophenyl)(p-tolyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction requires an aromatic compound, such as p-toluidine, and a difluorobenzene derivative. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and conducted under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography, are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

(2,4-Difluorophenyl)(p-tolyl)methanone: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are employed.

Major Products Formed:

  • Oxidation: 2,4-Difluorobenzoic acid, 2,4-Difluorophenol

  • Reduction: 2,4-Difluorophenylmethanol, 2,4-Difluoroaniline

  • Substitution: Brominated or nitro derivatives of the compound

Scientific Research Applications

(2,4-Difluorophenyl)(p-tolyl)methanone: has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2,4-Difluorophenyl)(p-tolyl)methanone exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

(2,4-Difluorophenyl)(p-tolyl)methanone: can be compared to other similar compounds, such as:

  • 2,4-Difluorobenzophenone: Similar structure but lacks the p-tolyl group.

  • p-Tolylmethanone: Similar to the target compound but lacks the difluorophenyl group.

  • 2,4-Difluorophenylacetone: Similar difluorophenyl group but different ketone structure.

Properties

IUPAC Name

(2,4-difluorophenyl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O/c1-9-2-4-10(5-3-9)14(17)12-7-6-11(15)8-13(12)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOOBUUOPODCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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